molecular formula C24H25N5O5 B14905708 4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid

4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid

Cat. No.: B14905708
M. Wt: 463.5 g/mol
InChI Key: VMGYQSQLFIZDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-c]pyridine core, followed by functionalization to introduce the carbamoyl and methoxyphenyl groups. The final step involves coupling the functionalized pyrazolo[3,4-c]pyridine with butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and safety.

Chemical Reactions Analysis

Types of Reactions

4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: The compound’s biological activity suggests potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups and the pyrazolo[3,4-c]pyridine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H25N5O5

Molecular Weight

463.5 g/mol

IUPAC Name

4-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]butanoic acid

InChI

InChI=1S/C24H25N5O5/c1-34-18-10-8-17(9-11-18)29-22-19(21(27-29)23(25)32)12-14-28(24(22)33)16-6-4-15(5-7-16)26-13-2-3-20(30)31/h4-11,26H,2-3,12-14H2,1H3,(H2,25,32)(H,30,31)

InChI Key

VMGYQSQLFIZDKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCC(=O)O)C(=N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.